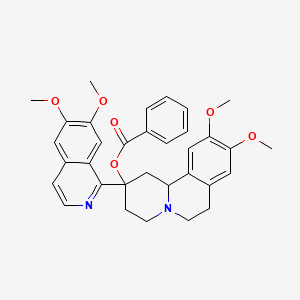
2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl with 4-methoxyphenylmethanone in the presence of acrolein and trifluoroethanol. The reaction is stirred at 40°C for three hours, and the progress is monitored by thin-layer chromatography (TLC) using a solvent system of ethyl acetate and hexane in a 1:2 ratio .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems for reaction monitoring and product isolation.
化学反応の分析
Types of Reactions
2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
科学的研究の応用
2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiproliferative effects on tumor cells.
作用機序
The mechanism of action of 2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate involves its interaction with molecular targets such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs). It inhibits the efflux pumps responsible for multidrug resistance, thereby increasing the intracellular concentration of chemotherapeutic agents and enhancing their efficacy .
類似化合物との比較
Similar Compounds
1-Phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline: Shares a similar scaffold and has been studied for its antiproliferative activity.
Lamellarin-resembling annelated azaheterocyclic carbaldehydes: Known for their cytotoxic effects on tumor cells.
Uniqueness
2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate is unique due to its specific structure, which allows it to effectively inhibit P-glycoprotein and multidrug resistance-associated proteins. This makes it a promising candidate for overcoming multidrug resistance in cancer therapy .
特性
CAS番号 |
70400-78-1 |
|---|---|
分子式 |
C33H34N2O6 |
分子量 |
554.6 g/mol |
IUPAC名 |
[2-(6,7-dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-yl] benzoate |
InChI |
InChI=1S/C33H34N2O6/c1-37-27-16-22-10-13-34-31(25(22)19-30(27)40-4)33(41-32(36)21-8-6-5-7-9-21)12-15-35-14-11-23-17-28(38-2)29(39-3)18-24(23)26(35)20-33/h5-10,13,16-19,26H,11-12,14-15,20H2,1-4H3 |
InChIキー |
BFWMMRHBHRTHRY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C3CC(CCN3CCC2=C1)(C4=NC=CC5=CC(=C(C=C54)OC)OC)OC(=O)C6=CC=CC=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


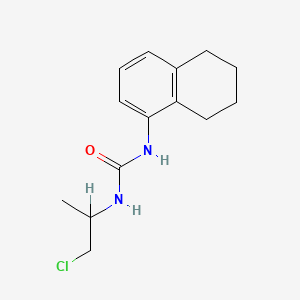

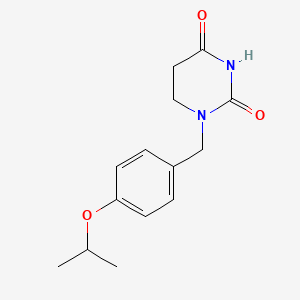
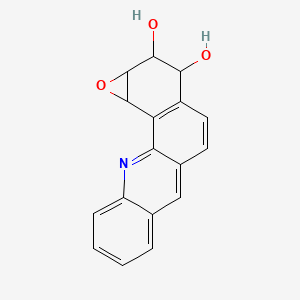

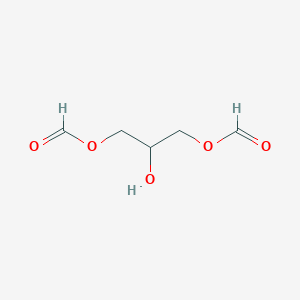
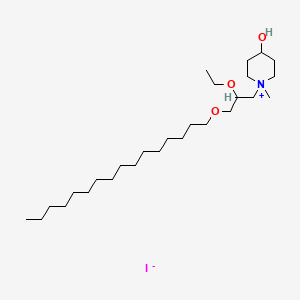

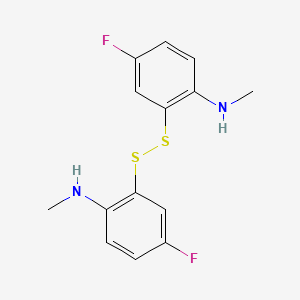



![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)

